
Trofosfamide
描述
Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class of compounds. It is primarily used as an antineoplastic agent in the treatment of various cancers, including lymphoproliferative diseases and brain tumors . This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects .
准备方法
合成路线和反应条件: 三磷酰胺是通过一系列化学反应合成的,这些反应涉及在恶唑磷环中引入氯乙基。主要步骤包括:
恶唑磷环的形成: 这涉及合适的胺与氧氯化磷反应。
氯乙基的引入: 然后将恶唑磷环在受控条件下与氯乙胺反应,引入氯乙基.
工业生产方法: 在工业环境中,三磷酰胺以薄膜包衣片剂形式生产,以确保稳定性和控释。 生产过程包括用保护膜包覆活性成分,以防止水解和降解 .
化学反应分析
Oxidation
Trofosfamide undergoes oxidation, catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2B6. This metabolic process occurs in the liver, leading to the formation of its primary active metabolite, 4-hydroxy-trofosfamide.
N-dealkylation
This compound also undergoes N-dealkylation, a reaction that involves the removal of alkyl groups from the nitrogen atoms in the molecule. This reaction is also catalyzed by cytochrome P450 enzymes under physiological conditions. N-dealkylation leads to the formation of ifosfamide and cyclophosphamide through metabolic pathways.
Pharmacokinetics
This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide. It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . Kinetic data indicate that 4-hydroxy-IFO is formed by both hydroxylation of TRO and exocyclic N-dechloroethylation of 4-hydroxy-TRO . 4-hydroxy-CYCLO was not detected above the quantification limit of the method .
Major Products Formed
Product | Description |
---|---|
4-hydroxy-trofosfamide | The primary active metabolite formed through oxidation. |
Ifosfamide | Formed through N-dealkylation and other metabolic pathways. |
Cyclophosphamide | Formed through N-dealkylation and other metabolic pathways. |
科学研究应用
三磷酰胺在科学研究中具有广泛的应用,特别是在医学和肿瘤学领域:
癌症治疗: 用于治疗各种癌症,包括淋巴增殖性疾病、脑肿瘤和软组织肉瘤
联合疗法: 通常与其他化疗药物(如利妥昔单抗)联合使用,以增强治疗效果.
药代动力学研究: 对三磷酰胺的药代动力学和代谢的研究有助于了解其疗效和安全性.
相似化合物的比较
三磷酰胺在结构和功能上与其他恶唑磷类化合物相似,例如:
三磷酰胺的独特性:
总之,三磷酰胺是一种用途广泛、有效的化疗药物,在癌症治疗和科学研究中具有广泛的应用。其独特的代谢特征和穿透血脑屏障的能力使其成为对抗癌症的宝贵工具。
生物活性
Trofosfamide, an oxazaphosphorine compound, is primarily used in oncology as an alkylating agent. Its biological activity has been studied extensively, particularly in the context of various malignancies such as soft tissue sarcomas, lymphomas, and glioblastomas. This article reviews the biological activity of this compound, presenting key findings from clinical studies, case analyses, and relevant data.
This compound functions as an alkylating agent, which means it interferes with DNA replication by adding alkyl groups to DNA. The predominant metabolite of this compound is ifosfamide, which contributes to its therapeutic effects. The drug's high lipid solubility allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating central nervous system tumors.
Soft Tissue Sarcoma
A Phase II study evaluated the efficacy of this compound in patients with metastatic soft tissue sarcoma (STS) who had previously undergone chemotherapy. The study involved 18 patients treated with a continuous oral regimen of this compound. Results indicated:
- Partial Responses : 3 patients (18%)
- Disease Stabilization : 9 patients (53%)
- Overall Response Rate : 18% (95% CI: 0.5-35%)
- Median Progression-Free Interval : 4 months
- Median Overall Survival : 10 months
Toxicity was generally mild, with only one instance of grade III nausea reported and no significant hematologic toxicity observed .
Comparison with Doxorubicin
In a randomized Phase II trial , this compound was compared to doxorubicin in elderly patients with STS. Key findings included:
- 6-Month Progression-Free Rate : 27.6% for this compound vs. 35.9% for doxorubicin
- Median Overall Survival : 9.8 months for this compound vs. 12.3 months for doxorubicin
- Adverse Events : this compound caused more dyspnea and low-grade fatigue, while doxorubicin led to higher rates of leukocytopenia and mucositis .
This compound and Etoposide
A study investigated the combination of this compound and etoposide in pediatric glioblastoma patients. The results showed:
- Median Progression-Free Survival (PFS) : 3.1 months for the combination therapy vs. 2.3 months for controls
- Median Overall Survival (OS) : 9 months for combination therapy vs. 5.7 months for controls
- Hematotoxicity : High-grade adverse events were observed in 73% of patients treated with this combination .
Case Studies
- Pediatric Rhabdomyosarcoma : A case study highlighted the use of this compound in combination with idarubicin and etoposide for treating alveolar rhabdomyosarcoma in an 18-year-old patient, showing promising results in terms of disease control .
- Advanced Soft Tissue Sarcoma : Another retrospective analysis indicated that this compound led to stable disease in 50% of patients over a median duration of 5.5 months, demonstrating its potential as a palliative treatment option .
Safety Profile
This compound is generally well-tolerated across various studies:
- Common Adverse Effects : Mild nausea, low-grade fatigue, and hematologic toxicity (e.g., lymphopenia).
- Severe Toxicity Rates : Reported at approximately 22% for leukopenia but without significant non-hematologic complications .
Summary Table of Clinical Findings
Study Type | Patient Population | Response Rate | Median PFS | Median OS | Notable Adverse Effects |
---|---|---|---|---|---|
Phase II STS Study | Chemotherapy-pretreated STS | 18% | 4 months | 10 months | Mild nausea |
Randomized Phase II Doxorubicin Comparison | Elderly STS Patients | N/A | N/A | This compound: 9.8 months Doxorubicin: 12.3 months | Dyspnea, low-grade fatigue |
This compound + Etoposide Study | Pediatric Glioblastoma | N/A | 3.1 months | 9 months | Hematotoxicity |
属性
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
Record name | Trofosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trofosfamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC314928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC314927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trofosfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trofosfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。